Cas no 28469-48-9 (6-Hydroxy-1-cyclohexene-1-carbonitrile)

6-Hydroxy-1-cyclohexene-1-carbonitrile is a versatile cyclic nitrile compound featuring a hydroxyl functional group, making it a valuable intermediate in organic synthesis. Its structure combines both nucleophilic (hydroxyl) and electrophilic (nitrile) reactivity, enabling its use in diverse reactions, including cyclizations, condensations, and functional group transformations. The compound is particularly useful in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks. Its stability under mild conditions and compatibility with common reagents enhance its practicality in multistep syntheses. The presence of the cyclohexene ring also offers opportunities for further derivatization, such as hydrogenation or oxidation, to access a range of downstream products.
6-Hydroxy-1-cyclohexene-1-carbonitrile structure
28469-48-9 structure
Product name:6-Hydroxy-1-cyclohexene-1-carbonitrile
CAS No:28469-48-9
MF:C7H9NO
MW:123.152461767197
CID:2125560
PubChem ID:11600669

6-Hydroxy-1-cyclohexene-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-hydroxycyclohex-1-enecarbonitrile
    • 6-hydroxy-1-cyclohexene-1-carbonitrile
    • 1-Cyclohexene-1-carbonitrile, 6-hydroxy-
    • 6-Hydroxy-1-cyclohexene-1-carbonitrile
    • Inchi: 1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h3,7,9H,1-2,4H2
    • InChI Key: JGQMBKRQLBWMKJ-UHFFFAOYSA-N
    • SMILES: OC1C(C#N)=CCCC1

Computed Properties

  • Exact Mass: 123.068413911g/mol
  • Monoisotopic Mass: 123.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44
  • XLogP3: 1

6-Hydroxy-1-cyclohexene-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7055747-0.25g
6-hydroxycyclohex-1-ene-1-carbonitrile
28469-48-9 95%
0.25g
$494.0 2023-07-06
Enamine
EN300-7055747-1.0g
6-hydroxycyclohex-1-ene-1-carbonitrile
28469-48-9 95%
1.0g
$999.0 2023-07-06
Aaron
AR0284D3-100mg
6-hydroxycyclohex-1-ene-1-carbonitrile
28469-48-9 95%
100mg
$503.00 2025-02-15
Aaron
AR0284D3-2.5g
6-hydroxycyclohex-1-ene-1-carbonitrile
28469-48-9 95%
2.5g
$2719.00 2025-02-15
Aaron
AR0284D3-500mg
6-hydroxycyclohex-1-ene-1-carbonitrile
28469-48-9 95%
500mg
$1098.00 2025-02-15
Aaron
AR0284D3-5g
6-hydroxycyclohex-1-ene-1-carbonitrile
28469-48-9 95%
5g
$4013.00 2023-12-15
Aaron
AR0284D3-10g
6-hydroxycyclohex-1-ene-1-carbonitrile
28469-48-9 95%
10g
$5937.00 2023-12-15
1PlusChem
1P02844R-100mg
6-hydroxycyclohex-1-ene-1-carbonitrile
28469-48-9 95%
100mg
$491.00 2024-05-07
1PlusChem
1P02844R-500mg
6-hydroxycyclohex-1-ene-1-carbonitrile
28469-48-9 95%
500mg
$1026.00 2024-05-07
Enamine
EN300-7055747-5.0g
6-hydroxycyclohex-1-ene-1-carbonitrile
28469-48-9 95%
5.0g
$2900.0 2023-07-06

Additional information on 6-Hydroxy-1-cyclohexene-1-carbonitrile

Introduction to 6-Hydroxy-1-cyclohexene-1-carbonitrile (CAS No. 28469-48-9)

6-Hydroxy-1-cyclohexene-1-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 28469-48-9, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This molecule, characterized by its cyclohexene backbone functionalized with a hydroxyl group and a nitrile group, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and potential candidate for various biological applications.

The structural framework of 6-Hydroxy-1-cyclohexene-1-carbonitrile consists of a six-membered cycloalkene ring substituted with a hydroxyl group at the sixth position and a nitrile group at the first position. This configuration imparts distinct reactivity patterns, making it a versatile building block for the synthesis of more complex molecules. The presence of both polar functional groups—the hydroxyl group, which can participate in hydrogen bonding and form esters or ethers, and the nitrile group, which is known for its nucleophilic addition reactions—enhances its utility in organic synthesis.

In recent years, the compound has been explored for its potential applications in pharmaceutical research. The cyclohexene core is a common motif in natural products and drug candidates, often contributing to biological activity through its rigid scaffold. The hydroxyl and nitrile groups provide additional sites for chemical modification, allowing researchers to tailor the properties of derivatives for specific purposes.

One of the most promising areas of research involving 6-Hydroxy-1-cyclohexene-1-carbonitrile is its role as a precursor in the synthesis of bioactive molecules. For instance, derivatives of this compound have been investigated for their potential as intermediates in the preparation of heterocyclic compounds, which are prevalent in many pharmacologically active agents. The nitrile group can be converted into amides or carboxylic acids, while the hydroxyl group can undergo etherification or esterification reactions, enabling the construction of diverse molecular architectures.

Recent studies have highlighted the compound's utility in the development of novel therapeutic agents. Researchers have demonstrated that 6-Hydroxy-1-cyclohexene-1-carbonitrile can serve as a key intermediate in the synthesis of compounds with anti-inflammatory and antimicrobial properties. The structural features of this molecule allow for interactions with biological targets, making it a promising scaffold for drug discovery. Additionally, its ability to undergo selective functionalization makes it an attractive candidate for medicinal chemists seeking to develop new treatments for various diseases.

The synthesis of 6-Hydroxy-1-cyclohexene-1-carbonitrile itself is an intriguing aspect of its study. While there are several synthetic routes to this compound, recent advances in catalytic methods have improved both yield and efficiency. For example, transition metal-catalyzed reactions have been employed to achieve regioselective functionalization of the cyclohexene ring, allowing for the precise introduction of both the hydroxyl and nitrile groups at desired positions.

Another area where 6-Hydroxy-1-cyclohexene-1-carbonitrile has shown promise is in materials science. The compound's ability to polymerize or form coordination complexes with metal ions has led to investigations into its use as a monomer or ligand in polymer chemistry and coordination chemistry, respectively. These materials exhibit unique properties that could be exploited in applications such as catalysis, sensors, and advanced coatings.

The environmental impact and sustainability considerations of using 6-Hydroxy-1-cyclohexene-1-carbonitrile are also important aspects to address. As interest in green chemistry grows, researchers are exploring more sustainable synthetic routes that minimize waste and hazardous byproducts. Some studies have focused on biocatalytic methods for producing this compound using enzymes as catalysts, which offer high selectivity and mild reaction conditions.

In conclusion,6-Hydroxy-1-cyclohexene-1-carbonitrile (CAS No. 28469-48-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and sustainable chemistry. Its unique structural features and reactivity patterns make it a valuable tool for researchers seeking to develop new bioactive molecules and advanced materials. As ongoing research continues to uncover new applications for this compound,6-Hydroxy-1-cyclohexene-1-carbonitrile is likely to remain at the forefront of scientific exploration.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd